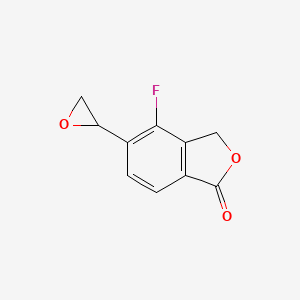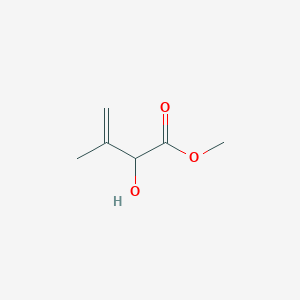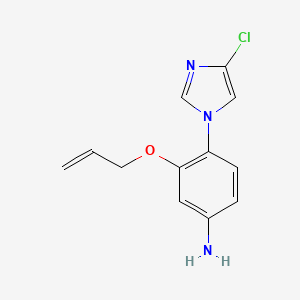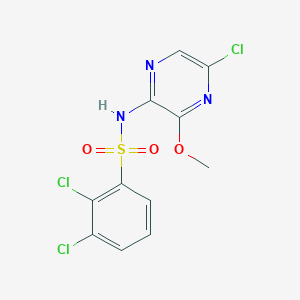
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 2,3-dichloroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 5-chloro-3-methoxypyrazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
化学反应分析
Types of Reactions
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of molecular oxygen and iron (II) phthalocyanine as a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while substitution reactions can produce a range of substituted benzenesulfonamides.
科学研究应用
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another benzenesulfonamide with similar structural features but different substituents.
3,5-Dichloro-N,N-dimethylaniline: A related compound with a different functional group arrangement.
Uniqueness
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide is unique due to its specific combination of chlorine and methoxy substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
566203-62-1 |
|---|---|
分子式 |
C11H8Cl3N3O3S |
分子量 |
368.6 g/mol |
IUPAC 名称 |
2,3-dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8Cl3N3O3S/c1-20-11-10(15-5-8(13)16-11)17-21(18,19)7-4-2-3-6(12)9(7)14/h2-5H,1H3,(H,15,17) |
InChI 键 |
QOOFDNFFMVSLIZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
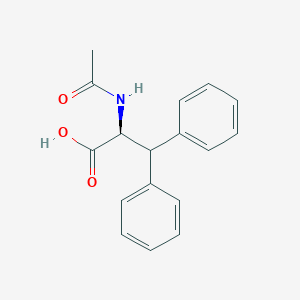
![2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8718515.png)
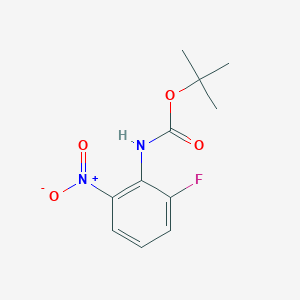
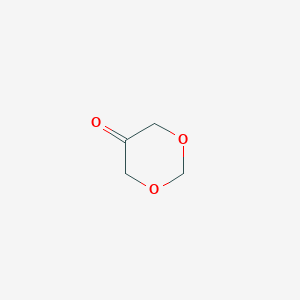
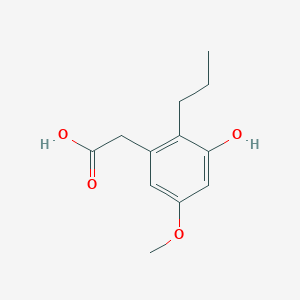
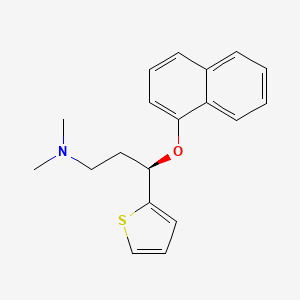
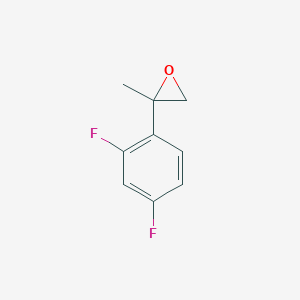
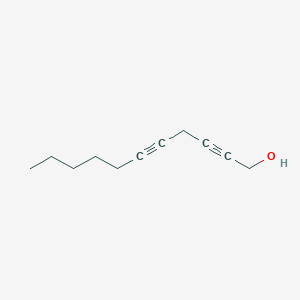
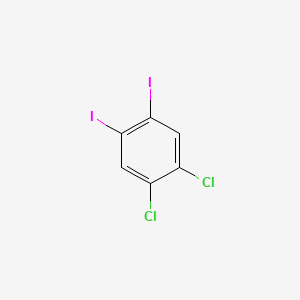
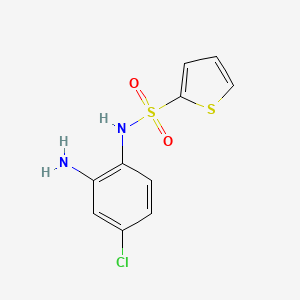
![2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl-](/img/structure/B8718581.png)
